molecular formula C11H9ClO3 B2813376 2-(5-Chloro-3-oxo-1,2-dihydroinden-2-yl)acetic acid CAS No. 1528568-88-8

2-(5-Chloro-3-oxo-1,2-dihydroinden-2-yl)acetic acid

Cat. No.: B2813376
CAS No.: 1528568-88-8
M. Wt: 224.64
InChI Key: NCVRSCHIGLBPLT-UHFFFAOYSA-N
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Description

“2-(5-Chloro-3-oxo-1,2-dihydroinden-2-yl)acetic acid” is a chemical compound . It is an indole derivative . Indole derivatives are known for their diverse pharmacological and biological properties .


Synthesis Analysis

The synthesis of indole derivatives like “this compound” involves various methods of synthetic strategies . These include oxidation, nitration, diazotization, alkylation, addition, condensation, cyclization, and substitutions reactions .


Chemical Reactions Analysis

The chemical reactions of indole derivatives like “this compound” can involve various processes such as diazotization reactions, nitration reactions, oxidation reactions, and substitutions reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” are not explicitly mentioned in the search results .

Scientific Research Applications

Synthesis and Characterization

The synthesis and characterization of compounds structurally related to 2-(5-Chloro-3-oxo-1,2-dihydroinden-2-yl)acetic acid have been explored in various studies. Zhao Jing-gui synthesized a novel compound, 2-oxo-1,2-dihydropyridine-1-acetic acid, by reacting 2-hydroxypyridine and chloroacetic acid, characterized by elemental analysis, IR spectrum, and single crystal X-ray diffraction (Zhao Jing-gui, 2005). Similarly, a series of acetic acid derivatives were synthesized by condensation of compounds with chloroacetic acid, demonstrating the versatility of acetic acid derivatives in synthesizing heterocyclic compounds (N. Demirbas, 2005).

Antibacterial Activity

The antibacterial activity of 1,4-Benzoxazine analogues, including derivatives similar to the compound , was evaluated against various bacterial strains. This study highlighted the potential of such compounds in developing new antibacterial agents (Naveen Kadian, M. Maste, A. Bhat, 2012).

Structural Studies

In-depth structural studies of related compounds, such as (2-Oxo-2,3-dihydroimidazo[1,2-a]-pyridin-3-yl)acetic acids, were conducted, revealing the molecular conformations in solution and in crystal form, aiding in the understanding of their chemical behavior and potential applications (W. Chui, A. Dolzhenko, N. V. Kolotova, V. Kozminykh, P. Heng, V. Khrustalev, 2004).

Aldose Reductase Inhibitors

Research into cyano(2-oxo-2,3-dihydroindol-3-yl)acetic acid derivatives, closely related to the compound , has shown that these can act as potent inhibitors of aldose reductase, an enzyme involved in diabetic complications. This indicates the compound's potential utility in the treatment of diabetes-related conditions (F. Da Settimo, G. Primofiore, et al., 2003).

Crystallography and Molecular Interactions

Crystallographic studies on similar compounds have provided insights into their molecular structure and interactions, essential for understanding their reactivity and potential as a framework for developing new materials or drugs. For instance, the crystal structure of fluroxypyr, a pyridine herbicide, shows how molecular interactions can form a three-dimensional network, a principle that can be applied to the development of new chemical entities (Hyunjin Park, M. Y. Choi, Eunjin Kwon, Tae Ho Kim, 2016).

Safety and Hazards

The safety and hazards of “2-(5-Chloro-3-oxo-1,2-dihydroinden-2-yl)acetic acid” are not explicitly mentioned in the search results .

Future Directions

The future directions of “2-(5-Chloro-3-oxo-1,2-dihydroinden-2-yl)acetic acid” are not explicitly mentioned in the search results .

Properties

IUPAC Name

2-(5-chloro-3-oxo-1,2-dihydroinden-2-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClO3/c12-8-2-1-6-3-7(4-10(13)14)11(15)9(6)5-8/h1-2,5,7H,3-4H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCVRSCHIGLBPLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)C2=C1C=CC(=C2)Cl)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1528568-88-8
Record name 2-(6-chloro-1-oxo-2,3-dihydro-1H-inden-2-yl)acetic acid
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